Pentetate zinc trisodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

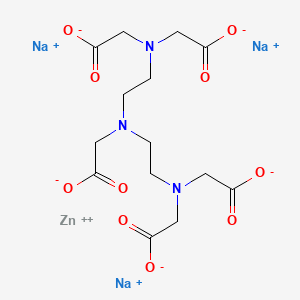

Zink-Pentetat-Trinatriumsalz, auch bekannt als Trinatrium-Zink-Diethylentriaminpentaacetat, ist eine synthetische Polyaminocarbonsäure. Es wird hauptsächlich als Chelatbildner eingesetzt, um bestimmte schädliche Substanzen aus dem Körper zu entfernen, insbesondere nach Strahlenexposition. Die Verbindung hat die Summenformel Na₃ZnC₁₄H₁₈N₃O₁₀ und ein Molekulargewicht von 522,7 Dalton .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Zink-Pentetat-Trinatriumsalz wird durch Reaktion von Diethylentriaminpentaessigsäure mit Zinkoxid in Gegenwart von Natriumhydroxid synthetisiert. Die Reaktionsbedingungen umfassen typischerweise das Auflösen von Diethylentriaminpentaessigsäure in Wasser, das Hinzufügen von Zinkoxid und anschließendem Einstellen des pH-Werts mit Natriumhydroxid, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Zink-Pentetat-Trinatriumsalz großtechnische Reaktionen unter kontrollierten Bedingungen, um Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst die sorgfältige Überwachung von pH-Werten, Temperatur und Reaktionszeiten, um Ausbeute und Qualität zu optimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Zink-Pentetat-Trinatriumsalz unterliegt hauptsächlich Chelatbildungsreaktionen, bei denen es stabile Komplexe mit Metallionen bildet, indem es Zink gegen ein Metall mit größerer Bindungskapazität austauscht . Dieser Chelatbildungsprozess ist entscheidend für seine Funktion als Radiomitigationsmittel.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in den Reaktionen mit Zink-Pentetat-Trinatriumsalz verwendet werden, gehören Diethylentriaminpentaessigsäure, Zinkoxid und Natriumhydroxid. Die Reaktionen werden typischerweise in wässrigen Lösungen unter kontrollierten pH-Bedingungen durchgeführt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Zink-Pentetat-Trinatriumsalz gebildet werden, sind stabile Metallkomplexe, die dann durch glomeruläre Filtration in den Urin ausgeschieden werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentetate zinc trisodium is synthesized by reacting diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. The reaction conditions typically involve dissolving diethylenetriaminepentaacetic acid in water, adding zinc oxide, and then adjusting the pH with sodium hydroxide to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes the careful monitoring of pH levels, temperature, and reaction times to optimize yield and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pentetate zinc trisodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions by exchanging zinc for a metal of greater binding capacity . This chelation process is crucial for its function as a radiomitigation agent.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include diethylenetriaminepentaacetic acid, zinc oxide, and sodium hydroxide. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products Formed

The major products formed from the reactions of this compound are stable metal complexes, which are then excreted from the body through glomerular filtration into the urine .

Wissenschaftliche Forschungsanwendungen

Zink-Pentetat-Trinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Zink-Pentetat-Trinatriumsalz ist von der FDA für die Behandlung von innerer Kontamination durch Transurane wie Plutonium, Americium und Curium zugelassen.

Wirkmechanismus

Zink-Pentetat-Trinatriumsalz übt seine Wirkung durch Chelatbildung aus, bei der es stabile Komplexe mit Metallionen bildet, indem es Zink gegen ein Metall mit größerer Bindungskapazität austauscht. Diese radioaktiven Chelate werden dann durch glomeruläre Filtration in den Urin ausgeschieden . Die Verbindung zielt auf Metallionen im Kreislauf, in der interstitiellen Flüssigkeit und im Gewebe ab, um deren Entfernung aus dem Körper zu erleichtern .

Wirkmechanismus

Pentetate zinc trisodium exerts its effects through chelation, where it forms stable complexes with metal ions by exchanging zinc for a metal of greater binding capacity. These radioactive chelates are then excreted by glomerular filtration into the urine . The compound targets metal ions in the circulation, interstitial fluid, and tissues, facilitating their removal from the body .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Calcium-Pentetat-Trinatriumsalz: Ein weiterer Chelatbildner, der für ähnliche Zwecke verwendet wird, insbesondere bei der Behandlung von innerer Kontamination durch Transurane.

Einzigartigkeit

Zink-Pentetat-Trinatriumsalz ist einzigartig in seiner Fähigkeit, stabile Chelate mit einer breiten Palette von Metallionen zu bilden, was es sehr effektiv bei der Entfernung radioaktiver Kontaminanten aus dem Körper macht. Im Vergleich zu Calcium-Pentetat-Trinatriumsalz ist Zink-Pentetat-Trinatriumsalz weniger toxisch und hat ein geringeres Risiko, essentielle Spurenelemente zu erschöpfen .

Eigenschaften

Key on ui mechanism of action |

Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |

|---|---|

CAS-Nummer |

125833-02-5 |

Molekularformel |

C14H18N3Na3O10Zn |

Molekulargewicht |

522.7 g/mol |

IUPAC-Name |

trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5 |

InChI-Schlüssel |

HVASDHJNLYRZEA-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

Key on ui other cas no. |

125833-02-5 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Herkunft des Produkts |

United States |

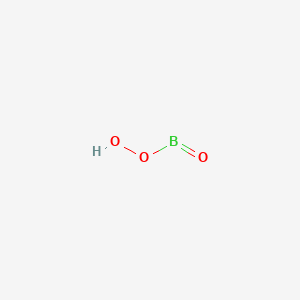

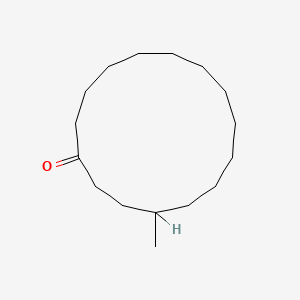

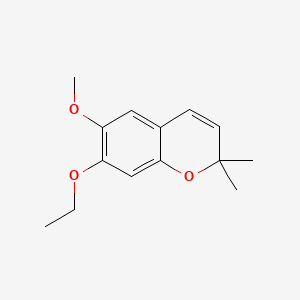

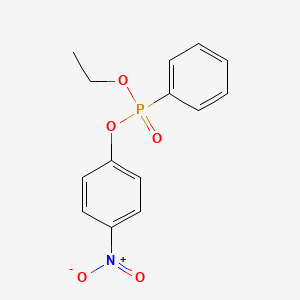

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

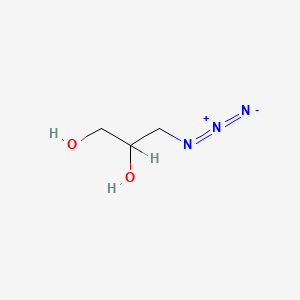

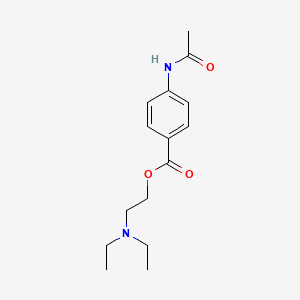

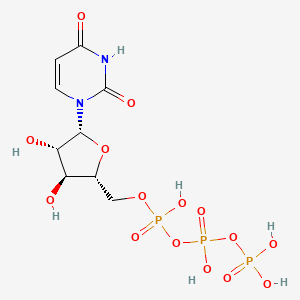

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)

![(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1219536.png)

![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)